CX-6258
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBPLKOPSFDBOX-CJLVFECKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CX-6258: A Pan-Pim Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells
Executive Summary
CX-6258 is a potent, orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2] Overexpressed in a variety of hematological malignancies and solid tumors, Pim kinases are considered attractive targets for cancer therapy.[2] this compound has demonstrated robust anti-proliferative activity in a range of cancer cell lines and has shown synergistic effects when combined with standard chemotherapeutic agents.[1][2] In preclinical xenograft models, this compound has exhibited significant dose-dependent tumor growth inhibition.[2] This technical guide will provide a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its biochemical potency, cellular effects, and the underlying signaling pathways.
Biochemical Potency and Selectivity
This compound is a highly potent inhibitor of the Pim kinase family. In cell-free radiometric assays, it demonstrates low nanomolar IC50 values against all three isoforms.[1][3] The compound is also highly selective for Pim kinases, showing minimal inhibition against a large panel of other kinases.[2]
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 1: Biochemical potency of this compound against Pim kinase isoforms.[1][3]
Mechanism of Action in Cancer Cells
The primary mechanism of action of this compound in cancer cells is the inhibition of Pim kinase activity, leading to the modulation of downstream signaling pathways that control cell survival and proliferation.
Inhibition of Pro-Survival Signaling
Pim kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably Bad (Bcl-2-associated death promoter).[2] this compound treatment leads to a dose-dependent decrease in the phosphorylation of Bad at the Pim kinase-specific site Ser112.[1][2] This inhibition of Bad phosphorylation allows it to sequester anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis.
Regulation of Protein Synthesis
Pim kinases also regulate protein synthesis through the phosphorylation of 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1][2] Phosphorylation of 4E-BP1 by Pim kinases leads to its dissociation from the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. This compound treatment results in a dose-dependent inhibition of 4E-BP1 phosphorylation at Thr37/46, leading to the suppression of protein synthesis.[1][2]
Caption: this compound inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.
Anti-Proliferative Activity in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 µM.[1] Acute leukemia cell lines have been shown to be particularly sensitive to this compound.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 20 |
| PC3 | Prostate Cancer | 452 |
Table 2: Anti-proliferative activity of this compound in selected cancer cell lines.[2]
Synergistic Effects with Chemotherapeutics
This compound has been shown to act synergistically with standard chemotherapeutic agents, such as doxorubicin and paclitaxel, in killing cancer cells.[1][2] This suggests that the inhibition of Pim kinases can enhance the efficacy of conventional cancer therapies.
| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |
| This compound + Doxorubicin | 10:1 | 0.4 |
| This compound + Paclitaxel | 100:1 | 0.56 |
Table 3: Synergistic cell killing with this compound in combination with chemotherapeutics.[1]
In Vivo Efficacy
In preclinical studies using mouse xenograft models, orally administered this compound has demonstrated significant and dose-dependent tumor growth inhibition.[2]
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | 50 | 45% |
| MV-4-11 | 100 | 75% |
| PC3 | 50 | 51% |
Table 4: In vivo efficacy of this compound in mouse xenograft models.[2]
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
The inhibition of Pim-1, Pim-2, and Pim-3 is measured using a radiometric assay with recombinant human Pim kinases.[1] The assay utilizes a specific substrate peptide (RSRHSSYPAGT) and measures the incorporation of radiolabeled phosphate from [γ-33P]ATP.
References
An In-depth Technical Guide to the Core Function of CX-6258
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the family of serine/threonine kinases known as Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[1] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream pro-survival proteins, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, effects on signaling pathways, and preclinical efficacy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[4] By binding to the ATP-binding pocket of the Pim kinases, this compound prevents the transfer of phosphate from ATP to their downstream substrates. This inhibition is highly selective for Pim kinases, with significantly less activity against other kinases.[1]
The primary mechanism through which this compound induces its anti-tumor effects is by blocking the phosphorylation of key downstream targets of the Pim kinases. Notably, this compound has been shown to dose-dependently inhibit the phosphorylation of the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2]
-
Inhibition of Bad Phosphorylation: Pim kinases phosphorylate Bad on serine residue 112 (Ser112), which promotes its binding to the 14-3-3 protein and prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting this phosphorylation, this compound allows Bad to sequester Bcl-2 and Bcl-xL, thereby promoting apoptosis.[5]
-
Inhibition of 4E-BP1 Phosphorylation: Pim kinases also phosphorylate 4E-BP1 at multiple sites, including threonine residues 37 and 46 (Thr37/46). This phosphorylation leads to the dissociation of 4E-BP1 from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. This compound-mediated inhibition of 4E-BP1 phosphorylation leads to the suppression of protein synthesis and a reduction in cell proliferation.[5][6]
Signaling Pathways
The expression and activity of Pim kinases are regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[6][7][8][9] Once expressed, Pim kinases act as downstream effectors, influencing multiple pathways that control cell survival and proliferation.
Upstream Regulation of Pim Kinases
dot
Caption: Upstream regulation of Pim kinase expression via the JAK/STAT signaling pathway.
Downstream Effects of this compound on Pim Kinase Signaling
dot
Caption: Downstream effects of this compound on the Pim kinase signaling pathway.
Quantitative Data
Biochemical Potency
This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.
| Target | IC50 (nM) |
| Pim-1 | 5[2][3] |
| Pim-2 | 25[2][3] |
| Pim-3 | 16[2][3] |
Table 1: Biochemical IC50 values of this compound against Pim kinases.
Antiproliferative Activity
This compound exhibits broad antiproliferative activity against a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (range for various lines)[2] |
| PC-3 | Prostate Cancer | 0.452[1] |
Table 2: Antiproliferative IC50 values of this compound in selected cancer cell lines. Note: A broader range of IC50 values from 0.02 to 3.7 µM has been reported across a panel of human cancer cell lines.[2]
In Vivo Efficacy
In preclinical xenograft models, orally administered this compound has demonstrated significant dose-dependent tumor growth inhibition.
| Xenograft Model | Dose | Tumor Growth Inhibition (TGI) |
| MV-4-11 (AML) | 50 mg/kg, p.o., daily | 45%[1] |
| MV-4-11 (AML) | 100 mg/kg, p.o., daily | 75%[1] |
Table 3: In vivo efficacy of this compound in a human tumor xenograft model.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are described below, based on methodologies reported in the literature.
Pim Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human Pim-1, Pim-2, and Pim-3 kinases.
-
Methodology: The assays are typically performed in a radiometric format using a peptide substrate.
-
Recombinant human Pim kinase is incubated with the test compound (this compound) at various concentrations.
-
A specific peptide substrate (e.g., RSRHSSYPAGT) and radiolabeled ATP (e.g., [γ-³³P]ATP) are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP.
-
The amount of incorporated radioactivity in the peptide is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cellular Phosphorylation Assay (Western Blot)
-
Objective: To assess the effect of this compound on the phosphorylation of downstream Pim kinase substrates in cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., MV-4-11) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Cells are harvested and lysed to extract total cellular proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Bad Ser112, phospho-4E-BP1 Thr37/46) and total proteins as loading controls.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
-
Methodology:
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Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (e.g., MV-4-11).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
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The treatment group receives daily oral administration of this compound at specified doses (e.g., 50 and 100 mg/kg). The control group receives the vehicle.
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Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
dot
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Clinical Status
As of late 2025, a thorough search of public clinical trial registries did not yield any registered clinical trials for this compound. The available literature primarily focuses on its preclinical development and characterization.[10] This suggests that this compound may not have advanced to clinical trials or that any such trials have not been publicly disclosed.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action that involves the inhibition of key pro-survival signaling pathways. Its robust preclinical activity, including significant in vivo tumor growth inhibition, highlights its potential as a therapeutic agent for cancers characterized by the overexpression of Pim kinases. Further investigation into its clinical utility is warranted.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
CX-6258: A Technical Guide to its Pan-Pim Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core Pim kinase inhibitory activity of CX-6258. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the underlying signaling pathways.
Core Inhibitory Activity and Quantitative Data
This compound is a potent and orally efficacious pan-inhibitor of the Pim kinase family, a group of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) implicated in cell survival and proliferation pathways.[1][2] The compound demonstrates robust inhibitory activity against all three isoforms, making it a valuable tool for studying Pim kinase function and a potential therapeutic agent.
Biochemical Potency
The inhibitory activity of this compound has been quantified through biochemical assays, revealing its high potency against the Pim kinases.
| Kinase Isoform | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 1: Biochemical inhibitory potency of this compound against Pim kinase isoforms.[1][3][4]
Cellular Activity
This compound exhibits antiproliferative activity across a range of human cancer cell lines, with IC50 values typically in the range of 0.02-3.7 μM.[1] It is particularly effective against acute leukemia cell lines.[1]
In cellular assays, this compound has been shown to dose-dependently inhibit the phosphorylation of key downstream targets of Pim kinases, including the pro-apoptotic protein Bad at serine 112 (S112) and the translation regulator 4E-BP1 at threonines 37 and 46 (T37/46).[1][2][3][4]
Pim Kinase Signaling Pathway and Mechanism of Action
Pim kinases are key downstream effectors of the JAK/STAT signaling pathway and are often overexpressed in various cancers. They play a crucial role in promoting cell survival and proliferation by phosphorylating a number of proteins involved in these processes. This compound, as an ATP-competitive inhibitor, blocks the catalytic activity of Pim kinases, thereby inhibiting the phosphorylation of their downstream substrates.
Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radiometric Pim Kinase Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the catalytic activity of recombinant Pim kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Peptide substrate (e.g., RSRHSSYPAGT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase assay buffer (specific composition may vary, but typically contains a buffer such as Tris-HCl, MgCl₂, and DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the respective Pim kinase, and the peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration is crucial and should be near the Km for each kinase (e.g., 30 μM for Pim-1, 5 μM for Pim-2, and 155 μM for Pim-3).[1]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Antiproliferative Assay (MTT or CCK-8 Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MV-4-11, PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization buffer to dissolve the crystals.
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the inhibition of Pim kinase activity in a cellular context by measuring the phosphorylation status of its downstream targets.
Materials:
-
Human cancer cell lines (e.g., MV-4-11)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies specific for total and phosphorylated Bad (S112) and 4E-BP1 (T37/46)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours).[2]
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the vehicle control.
Caption: Experimental Workflow for this compound Characterization.
Clinical Development Status
As of late 2025, publicly available information from clinical trial registries does not indicate that this compound has entered formal clinical trials (Phase I, II, or III). The existing literature primarily focuses on its preclinical evaluation. While some sources suggest that this compound is undergoing further preclinical studies to assess its potential for human clinical trials, no active or completed clinical trial records are currently available.[3]
Conclusion
This compound is a well-characterized, potent, pan-Pim kinase inhibitor with demonstrated biochemical and cellular activity. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for its use in preclinical research and drug development efforts targeting Pim-driven malignancies. Further investigation into its clinical potential is warranted.
References
Downstream Targets of CX-6258: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent, orally bioavailable, and selective pan-inhibitor of the Pim family of serine/threonine kinases, encompassing Pim-1, Pim-2, and Pim-3. These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the downstream molecular targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Pim kinase inhibition.
Core Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the catalytic activity of all three Pim kinase isoforms. This inhibition is ATP-competitive and reversible.[1][2] By blocking the function of Pim kinases, this compound modulates the phosphorylation status and activity of a range of downstream effector proteins involved in critical cellular processes.
Key Downstream Signaling Pathways and Targets
The primary downstream consequences of this compound-mediated Pim kinase inhibition are the modulation of apoptosis and the suppression of protein synthesis. These effects are achieved through the altered phosphorylation of key regulatory proteins.
Modulation of Apoptosis: The Bad Signaling Axis
Pim kinases are known to phosphorylate the pro-apoptotic protein Bad at serine 112 (S112).[1][3] This phosphorylation event sequesters Bad in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. By inhibiting Pim kinases, this compound prevents the phosphorylation of Bad, leading to its dephosphorylation and subsequent translocation to the mitochondria, where it can promote apoptosis.
Inhibition of Protein Synthesis: The 4E-BP1 Pathway
The eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is another critical downstream target of Pim kinases. Phosphorylation of 4E-BP1 at threonine residues 37 and 46 (T37/46) by Pim kinases leads to the dissociation of 4E-BP1 from the eukaryotic initiation factor 4E (eIF4E).[1][3] This dissociation allows eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. This compound treatment leads to a dose-dependent decrease in the phosphorylation of 4E-BP1, thereby inhibiting protein synthesis and cell growth.[1]
Regulation of the NKX3.1 Tumor Suppressor
In the context of prostate cancer, this compound has been shown to impact the stability of the tumor suppressor protein NKX3.1.[4][5] Treatment with this compound diminishes the steady-state levels of NKX3.1 and reduces its half-life.[4][5] This suggests a role for Pim kinases in the post-translational regulation of this key tumor suppressor.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound against its primary targets and its effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 5 | Radiometric |
| Pim-2 | 25 | Radiometric |
| Pim-3 | 16 | Radiometric |
| Flt-3 | 134 | Not Specified |
Data sourced from multiple studies.[1][3][4][5]
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cell Line | Treatment Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Acute Myeloid Leukemia | MV-4-11 | 50 | 45 |
| Acute Myeloid Leukemia | MV-4-11 | 100 | 75 |
| Prostate Adenocarcinoma | PC3 | 50 | 51 |
Data sourced from Haddach et al., 2012.[1]
Table 3: Synergistic Anti-proliferative Activity in PC3 Cells
| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |
| This compound + Doxorubicin | 10:1 | 0.40 |
| This compound + Paclitaxel | 100:1 | 0.56 |
Data sourced from Haddach et al., 2012.[1][3]
Experimental Protocols
Radiometric Pim Kinase Assays
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the Pim kinase.
-
Protocol:
-
Human recombinant Pim-1, Pim-2, or Pim-3 kinase is incubated with the substrate peptide RSRHSSYPAGT.
-
The reaction is initiated by the addition of ATP, with one of the phosphate groups being radiolabeled (e.g., ³²P or ³³P). The ATP concentrations used are 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[3]
-
The reaction is carried out in the presence of varying concentrations of this compound.
-
After a defined incubation period, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
Western Blotting for Phospho-protein Analysis
-
Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
-
Protocol:
-
Cancer cell lines (e.g., MV-4-11) are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[1]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (S112), anti-phospho-4E-BP1 (T37/46)).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified using an imaging system.
-
To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin).
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Western Blot Workflow
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Role of CX-6258 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4] The Pim kinases are crucial regulators of cell cycle progression, proliferation, and survival, making them attractive targets for cancer therapy.[5][6] This technical guide provides an in-depth overview of the role of this compound in modulating the cell cycle, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound is an orally bioavailable small molecule that exhibits potent inhibitory activity against all three Pim kinase isoforms in the nanomolar range.[1][2][3] Pim kinases are downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a variety of hematological and solid tumors.[5][7] By inhibiting Pim kinases, this compound disrupts key signaling cascades that drive cancer cell proliferation and survival.
Mechanism of Action in Cell Cycle Control
The primary mechanism by which this compound influences cell cycle progression is through the inhibition of Pim kinase activity, which leads to a G1 phase cell cycle arrest.[8] This arrest is mediated by the modulation of key cell cycle regulatory proteins, particularly the cyclin-dependent kinase inhibitors (CDKIs) p21Cip1 and p27Kip1.
Key Molecular Events:
-
Upregulation of p21Cip1 and p27Kip1: Pim kinases are known to phosphorylate and thereby promote the degradation or cytoplasmic sequestration of p21 and p27.[9] Inhibition of Pim kinases by this compound is expected to lead to the accumulation and nuclear localization of these CDKIs.
-
Inhibition of CDK2 Activity: Nuclear p21 and p27 bind to and inhibit the activity of cyclin E/CDK2 and cyclin A/CDK2 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of the E2F transcription factor, which is essential for the G1/S transition.
-
Transcriptional Regulation: Pim kinases can also transcriptionally repress p27Kip1 by phosphorylating and inactivating the Forkhead box O (FOXO) transcription factors.[9] this compound, by inhibiting Pim kinases, can restore FOXO activity and increase p27Kip1 transcription.
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data related to the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against Pim Kinases
| Kinase | IC50 (nM) |
| Pim-1 | 5[1][2][3] |
| Pim-2 | 25[1][2][3] |
| Pim-3 | 16[1][2][3] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
While qualitative evidence points to this compound inducing a G1 cell cycle arrest, specific quantitative data from a publicly available source detailing the percentage of cells in each phase of the cell cycle after treatment with single-agent this compound was not identified in the conducted search. One study demonstrated that the combination of this compound with the RNA polymerase I inhibitor CX-5461 resulted in cell cycle arrest in LNCaP prostate cancer cells; however, the contribution of this compound alone was not delineated.[8] Further research is needed to quantify the precise effect of single-agent this compound on cell cycle distribution.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in G1 Cell Cycle Arrest
Caption: this compound inhibits Pim kinases, leading to G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
References
- 1. ahajournals.org [ahajournals.org]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical studies on CX-6258
An In-Depth Technical Guide to the Preclinical Evaluation of CX-6258
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets the Pim family of serine/threonine kinases.[1][2][3][4][5] The Pim kinase family, comprising three isoforms (Pim-1, Pim-2, and Pim-3), plays a crucial role in regulating cell survival, proliferation, and apoptosis.[2] Overexpression of Pim kinases is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[2] Consequently, the simultaneous inhibition of all three Pim kinase isoforms presents a promising therapeutic strategy in oncology.[2] This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound functions as a pan-Pim kinase inhibitor, targeting the ATP-binding pocket of Pim-1, Pim-2, and Pim-3. The expression of Pim kinases is often mediated by the JAK/STAT signaling pathway and can be upregulated by oncogenes such as Flt3-ITD.[2] By inhibiting Pim kinases, this compound prevents the phosphorylation of downstream pro-survival proteins. Key substrates of Pim kinases include the pro-apoptotic protein Bad (Bcl-2 antagonist of cell death) and the translation regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1][2][6] Inhibition of Bad phosphorylation at specific sites (S112, S65) and 4E-BP1 at T37/46 leads to the suppression of anti-apoptotic signals and a reduction in protein translation, ultimately promoting cancer cell death.[1][2][6]
Quantitative Preclinical Data
In Vitro Potency
This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms.
| Kinase | IC50 (nM) |
| Pim-1 | 5[1][6][7] |
| Pim-2 | 25[1][6][7] |
| Pim-3 | 16[1][6][7] |
Antiproliferative Activity
The compound shows broad antiproliferative activity across a panel of human cancer cell lines, with particular sensitivity noted in acute leukemia lines.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Human Cancer Panel | 0.02 - 3.7[1] |
| PC3 | Prostate Adenocarcinoma | 0.452 |
In Vivo Efficacy
This compound exhibits dose-dependent tumor growth inhibition in mouse xenograft models.[2][6]
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45%[2][6] |
| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75%[2][6] |
| PC3 (Prostate Adenocarcinoma) | 50 | 51%[2] |
Combination Therapy
This compound acts synergistically with standard chemotherapeutic agents in prostate cancer cells.[1]
| Combination (in PC3 cells) | Molar Ratio (this compound:Drug) | Combination Index (CI50) |
| This compound + Doxorubicin | 10:1 | 0.40[1] |
| This compound + Paclitaxel | 100:1 | 0.56[1] |
Experimental Protocols
Pim Kinase Inhibition Assay
The inhibitory activity of this compound against Pim kinases was determined using radiometric assays.[1]
-
Enzymes: Human recombinant Pim-1, Pim-2, and Pim-3.
-
Substrate: A synthetic peptide, RSRHSSYPAGT, was used as the substrate for phosphorylation.[1]
-
ATP Concentrations: The assays were performed at specific ATP concentrations for each isoform:
-
Method: The transfer of the radiolabeled phosphate group from [γ-³³P]ATP to the substrate was measured in the presence of varying concentrations of this compound to determine the IC50 values.
Cellular Mechanistic Assays (Western Blot)
The effect of this compound on downstream signaling pathways was assessed in MV-4-11 human acute myeloid leukemia (AML) cells.[2][6]
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.[6]
-
Procedure:
-
Following treatment, cells were lysed.
-
Protein lysates were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for the phosphorylated forms of Bad (p-Bad S112/S65) and 4E-BP1 (p-4E-BP1 T37/46).[2][6]
-
The relative levels of phosphorylated proteins were detected using secondary antibodies and a chemiluminescence system to demonstrate dose-dependent inhibition.
-
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in mouse models bearing human tumor xenografts.[2][6]
-
Animal Model: Nude mice.[6]
-
Tumor Models:
-
Dosing Regimen: this compound was administered orally, once daily, for a period of 21 days.[6]
-
Efficacy Measurement: Tumor growth was monitored throughout the study, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the treatment period compared to the vehicle-treated control group.
Conclusion
The preclinical data for this compound strongly support its development as a novel anticancer agent. It is a potent pan-Pim kinase inhibitor that demonstrates significant antiproliferative activity in vitro and robust, dose-dependent efficacy in vivo in relevant tumor models.[2] Furthermore, its ability to synergize with existing chemotherapeutics suggests its potential utility in combination therapy regimens.[1][2] These findings have provided a solid foundation for the continued investigation of this compound in clinical settings for the treatment of various cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CX-6258 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent, selective, and orally bioavailable pan-inhibitor of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a variety of hematological and solid tumors.[1][2] These kinases are key regulators of cell survival, proliferation, and apoptosis.[1] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1.[3][4][5][6] This leads to the induction of apoptosis and suppression of tumor growth.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.
Mechanism of Action
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and contribute to tumorigenesis by phosphorylating and inactivating pro-apoptotic proteins and activating pro-survival pathways.[1] this compound competitively binds to the ATP-binding pocket of Pim kinases, preventing the phosphorylation of their substrates.[7][8] A key downstream effect of Pim kinase inhibition by this compound is the dose-dependent reduction in the phosphorylation of Bad at Ser112 and 4E-BP1 at Thr37/46.[1][3][4][5][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[3][4][5][6][9]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Panel of human cancer cell lines | 0.02 - 3.7 |
| Acute Leukemia Cell Lines | Acute Myeloid Leukemia | Most sensitive |
| PC3 | Prostate Adenocarcinoma | 0.452 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[1][3]
Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents in PC3 Cells
| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |
| This compound + Doxorubicin | 10:1 | 0.4 |
| This compound + Paclitaxel | 100:1 | 0.56 |
A CI50 value < 1 indicates a synergistic effect.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro cell culture experiments.
Materials:
-
This compound HCl powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound HCl (Molecular Weight: 498.40 g/mol ) needed.
-
Dissolve this compound in DMSO: Add the appropriate volume of DMSO to the this compound HCl powder in a sterile microcentrifuge tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.984 mg of this compound HCl in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be required.
-
Sterilization (optional): If necessary, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3][4]
Protocol 2: Cell Viability Assay using this compound
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines using a standard colorimetric assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, PC-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Phosphorylated Bad and 4E-BP1
This protocol is for assessing the inhibition of Pim kinase activity by this compound through the detection of phosphorylated Bad (Ser112) and 4E-BP1 (Thr37/46).
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 2 hours).[1][4][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels in this compound-treated cells to the vehicle control.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.org]
CX-6258 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3)[1][2]. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream signaling pathways[3]. Overexpression of PIM kinases has been implicated in the tumorigenesis of various cancers, including leukemia, lymphoma, and solid tumors such as prostate and pancreatic cancer[3]. By inhibiting all three PIM kinase isoforms, this compound demonstrates significant anti-proliferative activity in various cancer cell lines and has shown efficacy in in vivo tumor models[2][4]. These application notes provide detailed information on the solubility of this compound in common laboratory solvents, protocols for its handling and use in experimental settings, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | PIM-Kinase Inhibitor X, (E)-5-Chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one, HCl | [1] |
| Molecular Formula | C₂₆H₂₄ClN₃O₃ · xHCl | [1] |
| Molecular Weight | 461.94 g/mol (free base) | [1] |
| Appearance | Orange powder/crystalline solid | [1] |
Solubility Data
The solubility of this compound can vary slightly depending on the specific salt form (e.g., free base, HCl salt) and the purity of the compound. It is highly soluble in dimethyl sulfoxide (DMSO) and has limited solubility in aqueous solutions and ethanol. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions, as moisture can reduce the solubility[2].
| Solvent | Solubility | Reference |
| DMSO | 25 mg/mL | [1][5] |
| 50 mg/mL (100.32 mM) | [2][6] | |
| 5 mg/mL | [7] | |
| Ethanol | 2 mg/mL | [2] |
| Insoluble | [6] | |
| Water | Insoluble | [2][6] |
| DMF | 1 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (as the hydrochloride salt, MW: 498.40 g/mol ) in DMSO.
Materials:
-
This compound HCl powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound HCl powder (e.g., 5 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
Example: For 5 mg of this compound HCl (0.005 g): Volume (L) = 0.005 g / (498.40 g/mol x 0.010 mol/L) = 0.001003 L = 1.003 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound HCl powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[2].
Protocol 2: General Procedure for In Vivo Formulation
This protocol provides a general method for preparing an oral formulation of this compound for in vivo experiments, adapted from common practices for poorly water-soluble compounds.
Materials:
-
This compound HCl
-
DMSO (anhydrous)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile tubes and syringes
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL), as described in Protocol 1.
-
Formulation Preparation (Example for a final concentration of 2.5 mg/mL):
-
To prepare 1 mL of the final formulation, start with 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix well.
-
-
Administration: The resulting formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of use and administer it immediately for optimal results[2].
Protocol 3: General Method for Determining Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a common practice in early drug discovery. This method utilizes UV-Vis spectrophotometry.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of Standards: Prepare a standard curve by making serial dilutions of the this compound DMSO stock solution in the aqueous buffer.
-
Sample Preparation: Add a small volume of the concentrated this compound DMSO stock solution (e.g., 2 µL of 10 mM) to the wells of the microplate. Then, add the aqueous buffer (e.g., 198 µL) to achieve the desired final concentration and a consistent DMSO percentage across all wells.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: After incubation, measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound. If precipitation is observed, the plate can be centrifuged, and the absorbance of the supernatant can be measured.
-
Data Analysis: Compare the absorbance of the test samples to the standard curve to determine the concentration of the dissolved compound. The highest concentration that remains in solution without precipitation is considered the kinetic solubility under the tested conditions.
Mechanism of Action and Signaling Pathway
This compound functions as a pan-inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3) with IC₅₀ values of 5 nM, 25 nM, and 16 nM, respectively[2]. The expression of PIM kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors[3]. Once expressed, PIM kinases phosphorylate and regulate a number of downstream substrates involved in cell survival and proliferation.
A key mechanism of PIM kinases in promoting cell survival is through the phosphorylation and inactivation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter)[3]. This compound has been shown to inhibit the phosphorylation of Bad at Ser112 in a dose-dependent manner[2][3]. Additionally, this compound blocks the phosphorylation of 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1), another downstream target of PIM kinases that is involved in protein synthesis and cell growth[2][3].
Caption: Signaling pathway of this compound as a pan-PIM kinase inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
Preparing Stock Solutions of CX-6258: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of CX-6258, a potent and selective pan-Pim kinase inhibitor. Adherence to this protocol will help ensure the accurate and reproducible use of this compound in pre-clinical research and drug development settings.
Physicochemical and Biological Properties of this compound
This compound is an orally bioavailable small molecule that inhibits all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3) with high potency.[1][2][3] These kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various cancers.[4] this compound exerts its anti-proliferative effects by inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2][3]
A summary of the relevant quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₂₄ClN₃O₃ |
| Molecular Weight | 461.94 g/mol (free base)[2][5] |
| Appearance | Orange solid powder[5] |
| Purity | ≥98% (HPLC) |
| IC₅₀ Values | Pim-1: 5 nM, Pim-2: 25 nM, Pim-3: 16 nM[1][2][3] |
| Solubility (DMSO) | ≥ 50 mg/mL (108.24 mM)[2] |
| Solubility (Ethanol) | 2 mg/mL[1] |
| Solubility (Water) | Insoluble[1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years[2] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year[2][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (free base, MW: 461.94 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.62 mg of this compound. Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (461.94 g/mol ) * (1000 mg/g) = 4.6194 mg
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 4.62 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2][3] When ready to use, thaw an aliquot at room temperature and mix well before further dilution into your experimental medium.
Safety Precautions:
-
This compound is a bioactive compound. Handle with care and use appropriate PPE.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated.
References
Application Notes and Protocols for CX-6258 Xenograft Studies
These application notes provide a comprehensive overview of the design and execution of xenograft studies involving the pan-Pim kinase inhibitor, CX-6258. The included protocols and data are intended for researchers, scientists, and drug development professionals working in oncology and preclinical research.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] The Pim kinases are key regulators of cell survival, proliferation, and apoptosis.[4] Their overexpression is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer.[4] this compound has demonstrated robust anti-proliferative activity in vitro and significant tumor growth inhibition in vivo in xenograft models of AML and prostate cancer.[4][5]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms. This leads to the reduced phosphorylation of downstream pro-survival proteins, such as Bad and 4E-BP1.[1][2][3][4] The inhibition of Bad phosphorylation at Pim-specific sites (e.g., S112) prevents its inactivation, allowing it to promote apoptosis.[4] Similarly, by preventing the phosphorylation of 4E-BP1, this compound can inhibit cap-dependent translation and protein synthesis, further contributing to its anti-proliferative effects.[4]
References
Application Note: Western Blot Protocol for Detecting p-BAD (Ser112) Inhibition by CX-6258
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the efficacy of the pan-Pim kinase inhibitor, CX-6258, by monitoring the phosphorylation status of the pro-apoptotic protein BAD at serine 112 (Ser112) in a cellular context using Western blotting.
Introduction
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in the progression of various hematological malignancies and solid tumors.[1] One of the critical downstream targets of Pim kinases is the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter).
Pim kinases, particularly Pim-1 and Pim-2, directly phosphorylate BAD at Ser112.[2][3] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester BAD in the cytoplasm and prevent it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL at the mitochondrial membrane.[2][3] This inhibition of BAD's pro-apoptotic function ultimately promotes cell survival.
This compound is a potent, orally bioavailable, pan-Pim kinase inhibitor.[1][4] By inhibiting Pim kinase activity, this compound is expected to decrease the phosphorylation of BAD at Ser112, thereby unleashing its pro-apoptotic function. This application note details a robust Western blot protocol to quantify the dose-dependent effect of this compound on p-BAD (Ser112) levels in cultured cells.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway from Pim kinases to BAD and the mechanism of inhibition by this compound.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: CX-6258 and FLT3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CX-6258, a pan-Pim kinase inhibitor. The focus of this resource is to address potential questions regarding the off-target effects of this compound on FMS-like tyrosine kinase 3 (FLT3).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3.[1][2][3] These serine/threonine kinases are involved in cell survival and proliferation pathways.[4]
Q2: Does this compound have off-target effects on FLT3?
Studies have shown that this compound does not significantly inhibit FLT3 activity at physiologically relevant concentrations.[4] In the MV-4-11 human acute myeloid leukemia (AML) cell line, which expresses activating FLT3 mutations, the IC50 for FLT3 inhibition by this compound was greater than 10 μM.[4] This indicates a high degree of selectivity for Pim kinases over FLT3.
Q3: Why is the selectivity of this compound for Pim kinases over FLT3 important?
Both Pim kinases and FLT3 are implicated in the pathogenesis of AML.[4][5] FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving leukemic cell proliferation through pathways such as STAT5, MAPK, and PI3K/AKT.[6][7] Pim kinases are often upregulated downstream of oncogenic drivers like FLT3-ITD.[4] A selective inhibitor allows researchers to specifically probe the effects of Pim kinase inhibition without the confounding variable of simultaneously inhibiting FLT3.
Q4: What are the reported IC50 values for this compound against its primary targets?
The inhibitory activity of this compound against the three Pim kinase isoforms has been determined through in vitro kinase assays.
Quantitative Data: this compound Inhibitory Activity
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| FLT3 | >10,000 |
Data sourced from Haddach et al., 2012.[4]
Troubleshooting Guide
This guide is intended to help researchers who are investigating the potential off-target effects of this compound on FLT3 and to address unexpected experimental outcomes.
Issue 1: Unexpected cellular phenotype observed in FLT3-mutated cells treated with this compound.
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Possible Cause 1: Downstream effects of Pim kinase inhibition.
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Explanation: this compound is designed to inhibit Pim kinases, which are downstream effectors of many signaling pathways, including those activated by FLT3.[4] The observed phenotype may be a direct result of Pim kinase inhibition rather than an off-target effect on FLT3. Pim kinases phosphorylate and regulate proteins involved in cell survival and proliferation, such as Bad and 4E-BP1.[1][8]
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Troubleshooting Step: To confirm that the observed effects are due to Pim kinase inhibition, perform a Western blot to analyze the phosphorylation status of known Pim kinase substrates, such as p-Bad (Ser112) or p-4E-BP1 (Thr37/46).[4] A dose-dependent decrease in the phosphorylation of these substrates following this compound treatment would indicate successful on-target activity.
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Possible Cause 2: Non-specific effects at high concentrations.
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Explanation: While this compound is highly selective, using concentrations significantly above the IC50 for Pim kinases may lead to off-target effects.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration should align with the known IC50 values for Pim kinases and be well below the concentration at which off-target effects on FLT3 are observed (>10 µM).
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Issue 2: Conflicting results in an in vitro kinase assay suggesting FLT3 inhibition.
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Possible Cause 1: Assay interference.
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Explanation: The specific format of the kinase assay being used (e.g., fluorescence-based, luminescence-based) could be susceptible to interference from the compound.
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Troubleshooting Step: Validate your findings using an alternative kinase assay format. For example, if you are using a non-radiometric assay, consider a radiometric assay using [γ-³²P]-ATP, which directly measures phosphate incorporation and is less prone to certain types of interference.[9]
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-
Possible Cause 2: Incorrect ATP concentration.
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Explanation: The inhibitory potency of ATP-competitive inhibitors can be influenced by the concentration of ATP used in the assay.[9]
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Troubleshooting Step: Ensure that the ATP concentration in your assay is appropriate. For comparative studies, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[9]
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Experimental Protocols
Protocol 1: Western Blot Analysis of Pim Kinase Substrate Phosphorylation
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Cell Culture and Treatment: Plate MV-4-11 cells (or another appropriate cell line) and allow them to adhere or stabilize in culture. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay or BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-Bad (Ser112), total Bad, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
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Wash the membrane with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated substrate to total substrate with increasing concentrations of this compound indicates on-target activity.
Protocol 2: In Vitro FLT3 Kinase Assay
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Assay Setup: This protocol is a general guideline for a radiometric kinase assay.
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Prepare a reaction buffer appropriate for FLT3 kinase activity.
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In a microplate, add the reaction buffer, recombinant FLT3 enzyme, and a suitable substrate (e.g., a synthetic peptide).
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Inhibitor Addition: Add varying concentrations of this compound or a known FLT3 inhibitor (positive control) to the wells. Include a vehicle control (DMSO).
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Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-³²P]-ATP and non-radiolabeled ATP at a final concentration near the Km of FLT3 for ATP.
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Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
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Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Measurement of Phosphorylation:
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Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
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Wash the filter paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
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Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. For this compound, the IC50 value is expected to be >10 µM.
Visualizations
Caption: Simplified FLT3 signaling pathway.
Caption: Troubleshooting workflow for this compound.
Caption: this compound selectivity profile.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
CX-6258 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CX-6258, a potent pan-Pim kinase inhibitor. The information is tailored for scientists and drug development professionals to address potential experimental variability and reproducibility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective pan-Pim kinase inhibitor.[1][2] It targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in the regulation of cell survival and apoptosis.[3] By inhibiting these kinases, this compound can lead to decreased phosphorylation of pro-survival proteins, ultimately promoting apoptosis in cancer cells.[3]
Q2: What are the reported IC50 values for this compound against the Pim kinase isoforms?
The half-maximal inhibitory concentrations (IC50) for this compound are in the nanomolar range, indicating high potency.
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data sourced from Selleck Chemicals and MedChemExpress.[1][4]
Q3: In which signaling pathway does this compound function?
This compound primarily acts on the JAK/STAT signaling pathway. The expression of Pim kinases is mediated by this pathway, which is activated by various cytokines and hormones.[3] Several oncogenes, such as Flt3-ITD and Bcr/Abl, also upregulate Pim expression.[3]
Q4: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to a stock concentration of ≥ 50 mg/mL (108.24 mM).[1] For in vivo studies, a common vehicle is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which requires sonication and warming to 60°C to achieve a clear solution.[1] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[1][2]
Troubleshooting Guide
Issue 1: High variability in anti-proliferative (IC50) assays across different cancer cell lines.
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Possible Cause 1: Differential expression of Pim kinases. The sensitivity of cancer cell lines to this compound can vary significantly depending on their expression levels of Pim-1, Pim-2, and Pim-3.[4]
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Troubleshooting Tip: Before conducting extensive proliferation assays, perform a baseline Western blot or qPCR to determine the relative expression levels of the three Pim kinase isoforms in your panel of cell lines. This will help in selecting the most relevant models and interpreting the results.
-
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Possible Cause 2: Inconsistent drug concentration or activity. Improper dissolution or storage of this compound can lead to precipitation or degradation, affecting its effective concentration.
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Troubleshooting Tip: Always prepare fresh dilutions from a validated stock solution. Ensure complete dissolution of the compound, especially for in vivo preparations.[1] Periodically check the purity and concentration of your stock solution if you observe consistent discrepancies.
-
-
Possible Cause 3: Differences in cell culture conditions. Factors such as cell density, passage number, and media composition can influence the cellular response to drug treatment.
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Troubleshooting Tip: Standardize your cell culture and assay protocols. Ensure consistent seeding densities and use cells within a defined passage number range for all experiments.
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Issue 2: Inconsistent inhibition of downstream targets (e.g., p-Bad, p-4E-BP1).
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Possible Cause 1: Suboptimal treatment time or concentration. The kinetics of target inhibition can vary between cell lines.
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Troubleshooting Tip: Perform a time-course and dose-response experiment to determine the optimal concentration of this compound and duration of treatment for achieving maximal inhibition of downstream targets in your specific cell line. A typical starting point is a 2-hour treatment with varying doses.[3]
-
-
Possible Cause 2: Antibody quality for Western blotting. Poor antibody specificity or sensitivity can lead to unreliable detection of phosphorylated proteins.
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Troubleshooting Tip: Validate your primary antibodies for specificity using appropriate controls (e.g., positive and negative control cell lysates, peptide competition). Ensure you are using the recommended antibody dilutions and incubation conditions.
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Experimental Protocols
Western Blot for Phospho-Bad (Ser112) and Phospho-4E-BP1 (Thr37/46) Inhibition
This protocol describes a method to assess the inhibitory activity of this compound on its downstream targets in a cellular context.
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Cell Seeding and Treatment:
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Seed MV-4-11 (acute myeloid leukemia) cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
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Cell Lysis:
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Harvest the cells by centrifugation and wash once with ice-cold PBS.
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Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.
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Perform electrophoresis to separate the proteins by size.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), total Bad, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Visualize the protein bands using an ECL detection reagent and an imaging system.
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Visualizations
Caption: this compound inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.
Caption: Workflow for assessing this compound activity via Western blot analysis.
References
Technical Support Center: CX-6258 and Leukemia Cell Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the pan-Pim kinase inhibitor, CX-6258, in leukemia cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally available, and selective pan-Pim kinase inhibitor.[1] It targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases that play a crucial role in cell survival and proliferation.[1][2] By inhibiting these kinases, this compound blocks the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1, leading to the induction of apoptosis in sensitive cancer cells, including various types of leukemia.[1]
Q2: My leukemia cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Researchers have observed both intrinsic and acquired resistance to pan-Pim kinase inhibitors in leukemia cells. Key mechanisms include:
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Feedback Activation of Pro-Survival Pathways: A primary mechanism of intrinsic resistance involves the activation of compensatory pro-survival signaling pathways.[3] Specifically, inhibition of Pim kinases can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α (MAPK14).[3][4] Activated p38α then promotes the downstream activation of the AKT/mTOR signaling pathway, which can overcome the pro-apoptotic effects of this compound.[3][4]
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Upregulation of Parallel Survival Pathways: In cases of acquired resistance, leukemia cells may upregulate other signaling pathways to bypass their dependency on Pim kinases. Studies in T-cell acute lymphoblastic leukemia (T-ALL) have shown that long-term treatment with a Pim inhibitor can lead to the activation of the HOXA9, mTOR, MYC, NFκB, and PI3K-AKT pathways.[5][6]
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Increased Pim Kinase Expression: In the context of co-treatment with other targeted therapies, such as FLT3 inhibitors in FLT3-ITD positive acute myeloid leukemia (AML), an increase in Pim kinase expression has been observed in relapsed patient samples.[7] This suggests that higher levels of the target protein may contribute to resistance.
Q3: How can I experimentally verify if these resistance mechanisms are present in my cell line?
To investigate the potential resistance mechanisms in your leukemia cell line, you can perform the following experiments:
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Western Blotting: Probe for the phosphorylation status of key proteins in the suspected resistance pathways. For example, assess the phosphorylation of p38, AKT, S6, and 4E-BP1 to check for the activation of the p38α-mTOR feedback loop.[3] Also, check for the phosphorylation of RelA-S536 to determine if the NFκB pathway is activated.[6]
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Gene Expression Analysis (qRT-PCR or RNA-Seq): Measure the mRNA levels of genes associated with the resistance pathways, such as MYC, HOXA9, and components of the NFκB and PI3K-AKT pathways.[5]
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ROS Measurement: Use fluorescent probes like DCFDA to quantify intracellular ROS levels and determine if they are elevated in your resistant cells following this compound treatment.[3]
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Combination Drug Studies: Test the synergistic effects of this compound with inhibitors of the suspected resistance pathways. For example, combining this compound with a p38 inhibitor (e.g., SCIO-469) or an mTOR inhibitor could re-sensitize resistant cells.[3]
Q4: Are there any known combination strategies to overcome this compound resistance?
Yes, based on the identified resistance mechanisms, several combination strategies have been proposed and tested in preclinical models:
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Pim and p38α Inhibition: The combination of a pan-Pim inhibitor (like this compound) and a p38α inhibitor has been shown to be synergistic in overcoming intrinsic resistance in AML cells.[3][4]
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Pim and NFκB Inhibition: For acquired resistance in T-ALL, targeting the NFκB pathway in combination with a Pim inhibitor has been shown to markedly reduce the proliferation of resistant leukemic cells.[5][6]
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Pim and FLT3 Inhibition: In FLT3-ITD positive AML, where Pim kinases can contribute to resistance to FLT3 inhibitors, a combination approach targeting both kinases may be beneficial.[7]
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Pim Inhibition with Chemotherapeutics: this compound has demonstrated synergistic antiproliferative activity when combined with conventional chemotherapeutic agents.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased Apoptosis Induction with this compound Treatment | Activation of the p38α-mTOR feedback loop. | 1. Perform Western blot analysis for p-p38, p-AKT, and p-S6. 2. Measure intracellular ROS levels. 3. Test the combination of this compound with a p38 inhibitor. |
| Development of Resistance After Long-Term Culture with this compound | Upregulation of parallel survival pathways (e.g., NFκB, MYC, PI3K-AKT). | 1. Conduct RNA-sequencing or qRT-PCR to identify upregulated pathways. 2. Perform Western blot for key markers of these pathways (e.g., p-RelA, c-MYC, p-AKT). 3. Evaluate the efficacy of combining this compound with inhibitors of the identified upregulated pathways. |
| Variability in this compound Sensitivity Across Different Leukemia Cell Lines | Intrinsic differences in the activation state of compensatory signaling pathways. | 1. Characterize the baseline activation of pathways like p38-mTOR and PI3K-AKT in your panel of cell lines. 2. Correlate the baseline pathway activation with the IC50 values for this compound. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Pim Kinase Inhibitors
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| AZD1208 + SCIO-469 (p38 inhibitor) | Primary AML cells | Growth Assay (MTT) | Co-treatment with SCIO-469 (0.313 µM, 1.25 µM, or 5 µM) enhanced the cytotoxic effect of AZD1208. | [3] |
| SGI-1776 | MV-4-11, MOLM-13, OCI-AML-3 | Apoptosis Induction | Concentration-dependent induction of apoptosis. | [2] |
Detailed Experimental Protocols
1. Western Blot Analysis for Phosphorylated Proteins
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Cell Lysis: Treat leukemia cells with this compound or vehicle control for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p38, p38, p-AKT, AKT, p-S6, S6) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
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Cell Treatment: Treat leukemia cells with this compound or vehicle control.
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Staining: Incubate the cells with a ROS-sensitive fluorescent dye (e.g., 5 µM CM-H2DCFDA) for 30 minutes at 37°C.
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Flow Cytometry: Wash the cells with PBS and analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
3. Cell Viability and Synergy Assays
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Cell Seeding: Seed leukemia cells in 96-well plates.
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Drug Treatment: Treat the cells with a serial dilution of this compound alone, a second inhibitor alone (e.g., a p38 inhibitor), or a combination of both at various concentrations.
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Viability Measurement: After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.
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Synergy Analysis: Calculate the combination index (CI) using software like CalcuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Intrinsic resistance to PIM kinase inhibition in AML through p38α-mediated feedback activation of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic resistance to PIM kinase inhibition in AML through p38α-mediated feedback activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic effects of CX-6258
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX-6258. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally efficacious, and selective pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] Its primary mechanism of action is the inhibition of the phosphorylation of downstream pro-survival proteins, such as Bad (at Ser112) and 4E-BP1 (at Thr37/46), leading to anti-proliferative effects in various cancer cell lines.[1][2]
Q2: What are the recommended in vitro concentrations for this compound?
The effective concentration of this compound can vary depending on the cell line and assay. The IC50 values for Pim kinase inhibition are in the low nanomolar range. For anti-proliferative activity in cancer cell lines, the IC50 values typically range from 0.02 µM to 3.7 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: I am observing unexpected cell cycle arrest and micronuclei formation in my experiments. Is this a known effect of this compound?
Yes, this is a recognized, albeit unexpected, phenotypic effect of this compound. In addition to its activity against Pim kinases, this compound is a potent inhibitor of Haspin kinase.[4] Inhibition of Haspin kinase leads to defects in chromosome alignment and segregation during mitosis, resulting in reduced cell proliferation and the formation of micronuclei.[4]
Q4: My experiment shows activation of the cGAS-STING pathway. Could this be related to this compound treatment?
This is a plausible and documented off-target effect. The micronuclei formation resulting from Haspin kinase inhibition by this compound can lead to the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[4] This can induce a type-I interferon response and modulate the immune microenvironment.[4]
Q5: Is this compound selective? Are there other known off-target effects?
This compound has demonstrated high selectivity. In a screening against 107 kinases, at a concentration of 0.5 µM, only the three Pim kinases and Flt-3 were inhibited by more than 80%.[1] However, in cellular assays with MV-4-11 human AML cells, this compound did not inhibit Flt3 activity at relevant concentrations (IC50 > 10 µM).[1] The most significant and well-characterized off-target effect is the inhibition of Haspin kinase.[4]
Q6: Are there any known toxicities or adverse effects associated with this compound?
In preclinical xenograft studies, this compound was reported to be well-tolerated.[1] While specific toxicological data for this compound is not widely available, it is important to note that kinase inhibitors as a class can be associated with adverse effects on various systems, including the endocrine system (e.g., thyroid dysfunction, altered bone metabolism).[5] However, these have not been specifically reported for this compound.
Troubleshooting Guides
Problem 1: Inconsistent anti-proliferative effects in different cancer cell lines.
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Possible Cause 1: Varying levels of Pim kinase expression.
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Troubleshooting Step: Perform western blotting or qPCR to determine the expression levels of Pim-1, Pim-2, and Pim-3 in your panel of cell lines. Cell lines with higher Pim kinase expression may be more sensitive to this compound.
-
-
Possible Cause 2: Presence of drug efflux pumps.
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Troubleshooting Step: Investigate the expression of drug efflux pumps like P-glycoprotein (Pgp) in your cell lines. Co-treatment with a Pgp inhibitor may help to clarify if efflux is contributing to resistance.
-
-
Possible Cause 3: Off-target effects dominating the phenotype.
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Troubleshooting Step: In cell lines where the anti-proliferative effect is potent but Pim kinase expression is low, consider investigating the role of Haspin kinase inhibition. Assess for markers of mitotic catastrophe and cGAS-STING activation.
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Problem 2: Observing a pro-inflammatory phenotype in co-culture experiments.
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Possible Cause: Activation of the cGAS-STING pathway.
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Troubleshooting Step: As this compound can induce a type-I interferon response through Haspin kinase inhibition, measure the levels of secreted interferons (e.g., IFN-β) and other pro-inflammatory cytokines in your co-culture supernatant using ELISA or multiplex assays. This can help to characterize the observed inflammatory phenotype.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | ~0.02 - 0.1 |
| PC-3 | Prostate Cancer | ~0.45 |
Table 3: In Vivo Efficacy of this compound in MV-4-11 Xenograft Model
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| 50 | 45% |
| 100 | 75% |
Experimental Protocols
Western Blotting for Phospho-protein Analysis
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time (e.g., 2-4 hours).
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), and total protein controls) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
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Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11) into the flank of immunocompromised mice.
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
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Drug Administration: Prepare this compound in an appropriate vehicle and administer orally once daily at the desired doses (e.g., 50 mg/kg and 100 mg/kg).
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Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
Caption: On-target effect of this compound on the Pim kinase signaling pathway.
Caption: Unexpected off-target effects of this compound via Haspin kinase inhibition.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]
- 5. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CX-6258 Dosage for In Vivo Efficacy
Welcome to the technical support center for CX-6258. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of the pan-Pim kinase inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] Pim kinases are key regulators of cell survival, proliferation, and apoptosis.[3] By inhibiting these kinases, this compound can suppress the phosphorylation of downstream pro-survival proteins like Bad and 4E-BP1, leading to anti-proliferative effects in cancer cells.[2]
Q2: What is a recommended starting dosage for in vivo efficacy studies in mouse xenograft models?
A2: Based on preclinical studies, a common starting dosage for oral administration (p.o.) of this compound in mouse xenograft models, such as those using MV-4-11 (acute myeloid leukemia) or PC3 (prostate cancer) cells, is in the range of 50 mg/kg to 100 mg/kg, administered once daily.[1] A dose of 50 mg/kg has been shown to produce a 45% tumor growth inhibition (TGI) in an MV-4-11 xenograft model, while a 100 mg/kg dose resulted in 75% TGI.[1] In a PC3 xenograft model, a 50 mg/kg daily oral dose produced a 51% TGI.[1]
Q3: How should I prepare this compound for oral administration in mice?
A3: this compound is a poorly water-soluble compound. A common formulation for oral gavage in mice involves creating a suspension. One suggested method is to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO). This stock solution is then further diluted with vehicles like PEG300 and Tween 80, and finally with water or saline to the desired concentration. For example, a working solution can be prepared by adding a 25 mg/ml DMSO stock solution to PEG300, mixing until clear, adding Tween 80, mixing again, and then adding ddH2O.[2] It is crucial to use fresh DMSO as it can absorb moisture, which reduces the solubility of this compound.[2]
Q4: What are the known downstream targets of Pim kinases that I can use as pharmacodynamic markers?
A4: Inhibition of Pim kinase activity by this compound leads to a dose-dependent decrease in the phosphorylation of several key pro-survival proteins. Commonly used pharmacodynamic markers include phospho-Bad (at Ser112) and phospho-4E-BP1 (at Ser65 and Thr37/46).[2] Monitoring the levels of these phosphorylated proteins in tumor tissue via techniques like Western blotting or immunohistochemistry can confirm target engagement and the biological activity of this compound in vivo.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to have excellent selectivity for Pim kinases. In a screening against 107 other kinases, at a concentration of 0.5 μM, significant inhibition (>80%) was only observed for Pim-1, Pim-2, Pim-3, and Flt-3.[1] More recent research has also identified Haspin kinase as a target of this compound, which may contribute to its anti-tumor activity.[4] Researchers should be aware of these potential off-target activities when interpreting experimental results, especially at higher concentrations.
In Vivo Efficacy Data Summary
The following tables summarize the reported in vivo efficacy of this compound in preclinical xenograft models.
Table 1: this compound Monotherapy Efficacy in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage and Administration | Treatment Duration | Outcome | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Nude | 50 mg/kg, p.o., once daily | 21 days | 45% Tumor Growth Inhibition (TGI) | [1] |
| MV-4-11 | Acute Myeloid Leukemia | Nude | 100 mg/kg, p.o., once daily | 21 days | 75% Tumor Growth Inhibition (TGI) | [1] |
| PC3 | Prostate Adenocarcinoma | Nude | 50 mg/kg, p.o., once daily | Not specified | 51% Tumor Growth Inhibition (TGI) | [1] |
Experimental Protocols
Detailed Protocol for an MV-4-11 Xenograft Efficacy Study
This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound in a subcutaneous MV-4-11 xenograft mouse model.
1. Cell Culture and Preparation:
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Culture MV-4-11 human acute myeloid leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Harvest cells during the exponential growth phase.
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Wash the cells twice with sterile, serum-free PBS.
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Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation:
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Use female immunodeficient mice (e.g., NOD/SCID or SCID/bg), 6-8 weeks old.
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Acclimatize the animals for at least one week before the start of the experiment.
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Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Group Randomization:
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Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper 2-3 times per week.
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Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x L x W².
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When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
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Prepare the this compound formulation for oral gavage as described in the FAQ section (e.g., in a vehicle of DMSO, PEG300, Tween 80, and water).
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Prepare a vehicle-only control solution.
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Administer this compound (e.g., 50 mg/kg or 100 mg/kg) or vehicle to the respective groups via oral gavage once daily. The volume of administration is typically 100-200 µL per mouse.
5. Efficacy Evaluation and Endpoint:
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Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
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The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
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The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
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At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be measured as a secondary endpoint.
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For pharmacodynamic studies, a subset of animals can be euthanized at specific time points after the last dose to collect tumor tissue for analysis of downstream markers (e.g., p-Bad, p-4E-BP1).
Signaling Pathways and Experimental Workflows
Pim Kinase Signaling Pathway
Caption: Pim Kinase Signaling Pathway and this compound Mechanism of Action.
In Vivo Efficacy Study Workflow
Caption: Workflow for an In Vivo Efficacy Study of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no tumor growth in xenograft models | - Low cell viability at the time of injection.- Incorrect injection technique.- Insufficient number of cells injected.- Immune rejection by the host mouse (even in immunodeficient strains).- Cell line quality issues (e.g., contamination, genetic drift). | - Ensure cell viability is >90% before injection.- Use Matrigel to support initial tumor formation.- Ensure a subcutaneous, not intradermal, injection.- Increase the number of cells injected.- Use more severely immunodeficient mouse strains (e.g., NSG).- Regularly test cell lines for mycoplasma and authenticate their identity. |
| High variability in tumor size within groups | - Inconsistent number of viable cells injected.- Variation in the site of injection.- Differences in animal health and stress levels. | - Ensure a homogenous cell suspension and accurate cell counting.- Be consistent with the injection site on the flank.- Acclimatize animals properly and handle them gently to minimize stress.- Increase the group size to improve statistical power. |
| Unexpected toxicity or weight loss in treated animals | - The dose of this compound is too high.- Formulation issues (e.g., precipitation of the compound, vehicle toxicity).- Off-target effects of this compound.- Stress from oral gavage procedure. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Carefully check the formulation for any signs of precipitation before each administration.- Consider reducing the concentration of DMSO in the formulation.- Ensure proper oral gavage technique to avoid injury or aspiration.- Monitor for known off-target effects (e.g., related to Flt-3 or Haspin inhibition). |
| Lack of expected efficacy (low TGI) | - Insufficient drug exposure due to poor bioavailability.- The chosen tumor model is not sensitive to Pim kinase inhibition.- Rapid metabolism or clearance of this compound.- Suboptimal dosing schedule. | - Confirm target engagement by analyzing pharmacodynamic markers in tumor tissue.- Ensure the formulation is homogenous and the compound is fully suspended.- Consider increasing the dose or dosing frequency (if tolerated).- Verify the expression and activity of Pim kinases in the chosen cell line. |
| Difficulty with this compound formulation | - this compound precipitating out of solution.- Viscosity of the formulation is too high for gavage. | - Use fresh, anhydrous DMSO.- Prepare the formulation fresh daily.- Gently warm the solution and sonicate if necessary to aid dissolution, but be cautious of compound degradation.- Adjust the ratio of the vehicle components (e.g., reduce PEG300 concentration if too viscous). |
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The PIM family of oncoproteins: Small kinases with huge implications in myeloid leukemogenesis and as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]
interpreting CX-6258 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the pan-Pim kinase inhibitor, CX-6258.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5][6] It functions by competing with ATP for the binding site on the kinases, thereby preventing the phosphorylation of their downstream targets.[7] This inhibition of Pim kinase activity leads to a reduction in the phosphorylation of pro-survival proteins such as Bad and 4E-BP1, ultimately suppressing cell survival and proliferation.[1][2][3][4][8]
Q2: What are the recommended in vitro and in vivo starting concentrations for this compound?
A2: For in vitro cell-based assays, a starting concentration range of 0.02 µM to 3.7 µM has been shown to be effective for anti-proliferative activity in various cancer cell lines.[1][6] For in vivo studies using xenograft models, oral administration of this compound at doses of 50 mg/kg and 100 mg/kg has demonstrated significant tumor growth inhibition.[2][3][4][8]
Q3: How should I dissolve this compound for my experiments?
A3: For in vitro experiments, this compound can be dissolved in DMSO.[1][3] For in vivo studies, a common formulation involves dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4][8] It may require sonication and warming to achieve a clear solution.[3]
Q4: Is this compound selective for Pim kinases?
A4: Yes, this compound demonstrates excellent selectivity for Pim kinases. In a screening against 107 kinases, at a concentration of 0.5 µM, significant inhibition (>80%) was primarily observed for Pim-1, Pim-2, Pim-3, and Flt-3.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays. | 1. Compound precipitation: this compound may precipitate in media at high concentrations. 2. Cell line sensitivity: Different cell lines exhibit varying sensitivity to this compound. 3. Inaccurate serial dilutions. | 1. Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions for each experiment. Consider using a lower concentration range or a different solvent system if precipitation persists. 2. Refer to published IC50 values for your specific cell line or perform a dose-response curve to determine the optimal concentration range. 3. Ensure accurate and consistent pipetting techniques. Prepare a fresh stock solution and perform serial dilutions carefully. |
| Low or no inhibition of target phosphorylation (e.g., p-Bad, p-4E-BP1). | 1. Insufficient incubation time: The treatment time may be too short to observe a significant decrease in phosphorylation. 2. Suboptimal compound concentration: The concentration of this compound may be too low to effectively inhibit Pim kinases. 3. Poor antibody quality for Western blotting. | 1. Increase the incubation time. A 2-hour treatment has been shown to be effective in MV-4-11 cells.[2] 2. Increase the concentration of this compound. Refer to the dose-response data to select an appropriate concentration. 3. Validate your primary and secondary antibodies to ensure they are specific and sensitive. Run appropriate positive and negative controls. |
| In vivo efficacy is lower than expected. | 1. Poor bioavailability: The formulation and route of administration may not be optimal. 2. Tumor model resistance: The chosen xenograft model may have intrinsic resistance mechanisms to Pim kinase inhibition. 3. Incorrect dosing or administration. | 1. Ensure the compound is fully dissolved in the vehicle before administration. Consider optimizing the formulation or exploring alternative routes of administration. 2. Investigate the expression levels of Pim kinases and the status of downstream signaling pathways in your tumor model. 3. Verify the accuracy of the dose calculations and ensure proper oral gavage technique. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 5 | Cell-free radiometric assay[1][3][4][6][8] |
| Pim-2 | 25 | Cell-free radiometric assay[1][3][4][6][8] |
| Pim-3 | 16 | Cell-free radiometric assay[1][3][4][6][8] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) |
| Various Human Cancer Cell Lines | 0.02 - 3.7[1][6] |
| PC3 (Prostate Adenocarcinoma) | 0.452[2] |
Table 3: In Vivo Efficacy of this compound in MV-4-11 Xenograft Model
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| 50 | 45%[2][3][4][8] |
| 100 | 75%[2][3][4][8] |
Experimental Protocols
1. Pim Kinase Inhibition Assay (Radiometric)
This protocol is a generalized procedure based on the described methods.[1]
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Prepare Assay Buffer: Prepare a suitable kinase assay buffer.
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Prepare Kinase Solution: Dilute recombinant human Pim-1, Pim-2, or Pim-3 kinase in the assay buffer.
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Prepare Substrate Solution: Use a suitable substrate such as RSRHSSYPAGT.
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Prepare ATP Solution: Prepare a solution of ATP containing a radioactive isotope (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at the appropriate concentration for each kinase (30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).
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Set up Reaction: In a microplate, add the assay buffer, this compound at various concentrations, the kinase solution, and the substrate solution.
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Initiate Reaction: Start the kinase reaction by adding the radioactive ATP solution.
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Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
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Stop Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Measure Incorporation: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
2. Cellular Phosphorylation Assay (Western Blot)
This protocol is based on the methodology used to assess the effect of this compound on the phosphorylation of downstream targets.[2]
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Cell Culture and Treatment: Culture MV-4-11 cells to the desired density. Treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
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Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46)) and total proteins as loading controls.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Visualizations
Caption: this compound Signaling Pathway
Caption: Western Blot Workflow
Caption: Troubleshooting Logic for Inconsistent Results
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: CX-6258 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CX-6258. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to 3 years. For short-term storage, it can be kept at 4°C for up to 2 years or at ambient temperature for a few weeks, for example during shipping.[1][2] It is also recommended to store the compound in a dry, dark place.[2]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, solutions can be stored at -80°C for up to 2 years.[1][4] For shorter periods, storage at -20°C for up to 1 year is also acceptable.[1][4]
Q3: Are there any differences in stability between the free base and the hydrochloride (HCl) salt of this compound?
A3: Yes, there are slight differences in the recommended storage durations for solutions. While the free base in solvent is stable for up to 2 years at -80°C, the HCl salt solution is recommended for storage at -80°C for 6 months and at -20°C for 1 month.[3][5]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1] It is also soluble in DMF at 1 mg/ml.[6] For in vivo studies, complex solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[1] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[3]
Q5: How long is this compound stable at room temperature?
A5: Solid this compound is stable for a few weeks at ambient temperature, sufficient for shipping purposes.[2] However, for long-term storage, the recommended colder temperatures should be maintained. The stability of this compound in solution at room temperature for extended periods has not been specified and it is generally recommended to prepare working solutions fresh on the day of use.[4]
Storage and Stability Data Summary
The following tables summarize the recommended storage conditions and stability data for this compound and its hydrochloride salt.
Table 1: Stability of this compound (Free Base)
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1][4] |
| -20°C | 1 year[1][4] |
Table 2: Stability of this compound Hydrochloride (HCl)
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| In Solvent | -80°C | 1 year[3] (or 6 months[5]) |
| -20°C | 1 month[3][5] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Q6: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A6: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture.[3] First, try to redissolve the compound by warming the solution gently (e.g., to 60°C) and using sonication.[4] If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution. To prevent this, ensure you are using a sufficiently high-quality, anhydrous solvent and that your stock concentration is not above the recommended solubility.
References
issues with CX-6258 solubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pan-Pim kinase inhibitor, CX-6258.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the PIM (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1] It acts as a pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3 with high potency.[2][3] The primary mechanism of action involves the inhibition of the phosphorylation of downstream substrates, such as Bad and 4E-BP1, which are involved in cell survival and proliferation.[3][4][5]
Q2: In what solvents is this compound soluble?
A2: this compound exhibits solubility in various organic solvents but is generally insoluble in water.[4][6] Detailed solubility information is provided in the table below. It is important to use fresh, anhydrous DMSO for optimal solubility, as moisture-absorbing DMSO can reduce solubility.[4]
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q4: What is the known signaling pathway affected by this compound?
A4: this compound targets the Pim kinase signaling pathway, which is a downstream effector of the JAK/STAT pathway.[3][5] Pim kinases phosphorylate and regulate various proteins involved in cell cycle progression, apoptosis, and protein synthesis. A diagram of the signaling pathway is provided below.
Troubleshooting Guide
Issue: Difficulty dissolving this compound in aqueous media.
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Solution 1: Use of Co-solvents. this compound is practically insoluble in water.[4] For in vitro and in vivo studies requiring aqueous solutions, a co-solvent system is necessary. A common formulation involves dissolving this compound in DMSO first, followed by dilution with other vehicles like PEG300, Tween-80, and saline or ddH2O.[4][5] Refer to the Experimental Protocols section for specific formulation details.
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Solution 2: Sonication and Warming. To aid dissolution, especially for suspended solutions, ultrasonication and warming (e.g., to 60°C) can be applied.[2][5] However, it is crucial to ensure the stability of the compound under these conditions.
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Solution 3: pH Adjustment. While not explicitly detailed in the provided search results for this compound, for some compounds, adjusting the pH of the aqueous medium can enhance solubility. This should be approached with caution as pH changes can affect compound stability and activity.
Issue: Precipitation of this compound upon dilution into aqueous buffer.
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Solution 1: Optimize Co-solvent Ratios. The ratio of organic co-solvents to the aqueous buffer is critical. If precipitation occurs, consider increasing the proportion of solvents like PEG300 or Tween-80 in the final formulation.
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Solution 2: Prepare Fresh Solutions. It is recommended to prepare working solutions fresh and use them promptly to minimize the risk of precipitation over time.[2]
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Solution 3: Filtration. After preparation of the final dilution, filtering the solution through a 0.22 µm filter can remove any micro-precipitates, which is especially important for cell-based assays and in vivo administration.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | ≥ 50 | ≥ 108.24 | Use fresh, anhydrous DMSO. | [2][5] |
| DMSO | 25 | 50.16 | --- | [4] |
| DMSO | 5 | --- | --- | [8] |
| DMF | 1 | --- | --- | [8] |
| Ethanol | 2 | --- | --- | [4] |
| Water | Insoluble | --- | --- | [4] |
| Water (as HCl salt) | 1 | 2.01 | Requires ultrasonic and warming to 60°C. | [7] |
Table 2: IC₅₀ Values of this compound for Pim Kinases
| Kinase | IC₅₀ (nM) | Reference |
| Pim-1 | 5 | [2][4][5] |
| Pim-2 | 25 | [2][4][5] |
| Pim-3 | 16 | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add fresh, anhydrous DMSO to the desired final concentration (e.g., 10 mM or 50 mg/mL).[2][5]
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Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound for In Vivo Oral Administration
This protocol yields a clear solution with a solubility of ≥ 2.75 mg/mL.[2][5]
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Use the prepared formulation immediately.
Note: Another formulation for a suspended solution involves 15% Cremophor EL and 85% Saline, which can achieve a concentration of 20 mg/mL with the aid of ultrasonication and warming to 60°C.[2][5]
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Validation & Comparative
CX-6258: A Potent Pan-Pim Kinase Inhibitor for Cancer Research
A detailed comparison of CX-6258 with other commercially available Pim kinase inhibitors, supported by experimental data and protocols to confirm its inhibitory activity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a potent and selective pan-Pim kinase inhibitor. Through a direct comparison with alternative inhibitors, supported by quantitative data and detailed experimental methodologies, this document serves as a valuable resource for evaluating this compound for cancer research and preclinical studies.
Performance Comparison of Pim Kinase Inhibitors
This compound demonstrates potent inhibition across all three Pim kinase isoforms, positioning it as a valuable tool for studying the roles of this kinase family in cancer. The following table summarizes the inhibitory activity of this compound and other widely used pan-Pim kinase inhibitors.
| Compound | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Notes |
| This compound | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Also inhibits FLT3 with an IC50 of 134 nM.[1] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Also a potent inhibitor of Flt3 and haspin.[2] |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Orally bioavailable.[2] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Highly potent, orally available.[2] |
| GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) | Orally bioavailable and well-tolerated in preclinical models.[3] |
Pim Kinase Signaling Pathway and this compound Inhibition
Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival and proliferation. They are downstream effectors of various signaling pathways, including the JAK/STAT pathway. Once expressed, Pim kinases phosphorylate a number of downstream targets, including the pro-apoptotic protein Bad and the translational regulator 4E-BP1. Phosphorylation of Bad at Ser112 and 4E-BP1 at Thr37/46 by Pim kinases promotes cell survival and protein synthesis, respectively, thereby contributing to tumorigenesis. This compound, as a pan-Pim kinase inhibitor, blocks the catalytic activity of all three Pim isoforms, preventing the phosphorylation of these downstream substrates and leading to the inhibition of tumor cell growth and survival.
Caption: Pim Kinase Signaling and this compound Inhibition.
Experimental Workflow for Evaluating Pim Kinase Inhibitors
The confirmation of a compound's activity as a Pim kinase inhibitor typically follows a multi-step experimental workflow. This process begins with biochemical assays to determine the direct inhibitory effect on the kinase's enzymatic activity. Promising candidates are then advanced to cellular assays to confirm their activity within a biological context, often by measuring the phosphorylation of downstream targets. Finally, in vivo efficacy is assessed using animal models, such as xenografts, to evaluate the compound's anti-tumor activity in a living organism.
Caption: General Experimental Workflow for Pim Kinase Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol is adapted for determining the in vitro inhibitory activity of compounds against Pim kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Peptide substrate (e.g., KKRNRTLTV).
-
[γ-³²P]ATP.
-
Assay buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).
-
3% Phosphoric acid solution.
-
Test compound (e.g., this compound) dissolved in DMSO.
Procedure:
-
Prepare a reaction mixture containing 5-10 mU of the Pim kinase, 100 µM peptide substrate in assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture for 40 minutes at room temperature.[4]
-
Stop the reaction by adding 5 µL of 3% phosphoric acid solution.[4]
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular Assay: Western Blot for Phospho-Bad and Phospho-4E-BP1
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of its downstream targets in a cellular context.
Materials:
-
MV-4-11 (human acute myeloid leukemia) cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), and antibodies for total Bad, total 4E-BP1, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed MV-4-11 cells in RPMI-1640 medium and allow them to grow to the desired density.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
MV-4-11 cells.
-
Matrigel (optional).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of MV-4-11 cells (typically 5-10 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via oral gavage at a predetermined dose and schedule (e.g., daily).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
References
A Comparative Analysis of CX-6258's Selectivity Profile Against Other Pan-Pim Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and performance of the pan-Pim inhibitor CX-6258 in comparison to other notable inhibitors, supported by experimental data and methodologies.
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that have emerged as critical targets in oncology. Their overexpression is implicated in the proliferation, survival, and drug resistance of various hematological malignancies and solid tumors. Consequently, the development of potent and selective Pim kinase inhibitors is an area of intense research. This guide provides a comparative analysis of the selectivity profile of this compound, a prominent pan-Pim inhibitor, against other inhibitors that have entered clinical development.
Pan-Pim Inhibitor Selectivity: A Tabular Comparison
The following table summarizes the reported biochemical potencies (IC50 or Ki) of this compound and other key pan-Pim inhibitors against the three Pim kinase isoforms and selected off-target kinases. This data provides a quantitative basis for comparing their selectivity profiles.
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Key Off-Targets |
| This compound | 5 nM (IC50)[1][2] | 25 nM (IC50)[1][2] | 16 nM (IC50)[1][2] | Flt-3 (134 nM), Haspin (higher IC50)[1][2] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Flt-3 (44 nM), Haspin (34 nM) |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Highly selective, no significant Flt-3 inhibition |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | GSK3β, PKN1, PKCτ (>10^5-fold less potent) |
| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | Minimal hERG and cytochrome P450 inhibition |
Note: IC50 and Ki values represent the concentration of an inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. Lower values indicate higher potency. The selectivity of an inhibitor is determined by comparing its potency against the intended targets (Pim kinases) versus its activity against other kinases (off-targets).
Analysis of Selectivity Profiles
This compound demonstrates potent inhibition of all three Pim kinase isoforms in the low nanomolar range.[1][2] Its selectivity profile is considered favorable, with a notable off-target activity against FMS-like tyrosine kinase 3 (Flt-3) at a concentration approximately 27-fold higher than its IC50 for Pim-1.[1][2] Inhibition of Flt-3 is a relevant consideration in the context of acute myeloid leukemia (AML), where Flt-3 mutations are common. This compound has also been reported to show some activity against Haspin kinase at higher concentrations.[1]
SGI-1776 was one of the first pan-Pim inhibitors to enter clinical trials. While it potently inhibits Pim-1, its activity against Pim-2 is significantly weaker. Its selectivity is also compromised by potent inhibition of Flt-3 and Haspin, with IC50 values comparable to or even lower than its Pim-1 inhibition.
AZD1208 exhibits very high potency against all three Pim isoforms, with IC50 values in the low to sub-nanomolar range. A key advantage of AZD1208 is its excellent selectivity profile, with a screening against a large panel of kinases revealing minimal off-target activity and no significant inhibition of Flt-3.
PIM447 (LGH447) stands out for its exceptional potency, with Ki values in the picomolar range for all three Pim kinases. It also demonstrates a very clean off-target profile, with significantly lower potency against other kinases like GSK3β, PKN1, and PKCτ by a factor of over 100,000.
TP-3654 is a second-generation inhibitor that shows good potency against Pim-1 and Pim-3, but weaker activity against Pim-2, similar to SGI-1776. A notable feature of TP-3654 is its improved safety profile, with minimal inhibition of the hERG channel and cytochrome P450 enzymes, which are common sources of cardiotoxicity and drug-drug interactions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below is a detailed methodology for a typical in vitro kinase inhibition assay using the widely adopted ADP-Glo™ Kinase Assay platform.
In Vitro Kinase Inhibition Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected through a luminescent signal.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Specific peptide substrate for Pim kinases
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup:
-
Add the diluted test inhibitors or vehicle to the wells of the 384-well plate.
-
Add the recombinant Pim kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km value for each respective Pim kinase to ensure accurate IC50 determination.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Pim Kinase Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Pim Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Assay.
References
advantages of CX-6258 over first-generation Pim inhibitors
A Comparative Analysis of CX-6258 and First-Generation Pim Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as critical targets in oncology.[][2] Overexpressed in a variety of hematological and solid tumors, they play a key role in regulating cell survival, proliferation, and apoptosis.[2][3] While first-generation inhibitors validated the therapeutic potential of targeting Pim kinases, their clinical advancement was often hampered by limitations in potency, selectivity, and safety. This compound, a second-generation inhibitor, was developed to overcome these challenges, demonstrating significant advantages in preclinical studies. This guide provides an in-depth comparison of this compound and the first-generation inhibitor SGI-1776, supported by experimental data.
Superior Potency and Pan-Pim Inhibition
A key advantage of this compound is its potent, balanced inhibition across all three Pim kinase isoforms. First-generation inhibitors like SGI-1776 show a marked preference for Pim-1, with significantly lower potency against Pim-2.[4][5] Given the functional redundancy and overlapping roles of the three isoforms, a pan-Pim inhibitor like this compound is considered a more promising strategy to achieve a comprehensive and durable anti-cancer response.[3]
Table 1: Comparative Inhibitory Potency (IC50)
| Compound | Pim-1 (nM) | Pim-2 (nM) | Pim-3 (nM) |
| This compound | 5[6][7][8] | 25[6][7][8] | 16[6][7][8] |
| SGI-1776 | 7[4][5] | 363[4] | 69[4] |
Enhanced Kinase Selectivity and Improved Safety Profile
Beyond its pan-Pim potency, this compound exhibits a more favorable selectivity profile compared to SGI-1776. SGI-1776 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 44 nM, which can confound the interpretation of its activity in cancers where both Pim and FLT3 are relevant, such as Acute Myeloid Leukemia (AML).[5] While this compound also shows some activity against FLT3, it is significantly less potent (IC50 of 134 nM), indicating a wider therapeutic window for specific Pim kinase inhibition.[3][9]
Crucially, the clinical development of SGI-1776 was terminated due to dose-limiting cardiotoxicity, specifically the prolongation of the QT interval.[10][11] This adverse effect is often linked to off-target inhibition of the hERG potassium channel. The improved selectivity of second-generation inhibitors like this compound suggests a potentially better safety profile, a critical advantage in drug development.
Table 2: Kinase Selectivity Profile
| Compound | Target | IC50 (nM) | Key Observations |
| This compound | FLT3 | 134[3][9] | Weaker off-target FLT3 inhibition. |
| SGI-1776 | FLT3 | 44[5] | Potent off-target FLT3 inhibition. |
| hERG | N/A | Associated with clinical cardiotoxicity (QTc prolongation).[10][11] |
Robust Cellular and In Vivo Efficacy
This compound demonstrates potent antiproliferative activity across a range of cancer cell lines, with IC50 values spanning from 0.02 to 3.7 µM.[6] Its efficacy is particularly notable in acute leukemia cell lines.[6] In vivo studies have further substantiated its therapeutic potential. In a human tumor xenograft model using MV-4-11 AML cells, oral administration of this compound resulted in robust, dose-dependent tumor growth inhibition, achieving 75% inhibition at a dose of 100 mg/kg.[3][7] Furthermore, this compound has shown synergistic cell-killing effects when combined with standard chemotherapeutic agents like doxorubicin and paclitaxel.[3][6]
Table 3: Preclinical Efficacy Data
| Compound | Model System | Key Results |
| This compound | Cancer Cell Lines | Antiproliferative IC50: 0.02 - 3.7 µM.[6] |
| MV-4-11 Xenograft | 75% Tumor Growth Inhibition at 100 mg/kg (oral, daily).[3][7] | |
| PC3 Prostate Cancer Cells | Synergistic activity with doxorubicin and paclitaxel.[3] | |
| SGI-1776 | Cancer Cell Lines | Median relative IC50 of 3.1 µM in pediatric preclinical panel.[12] |
| MV-4-11 Xenograft | Demonstrated efficacy in reducing tumor burden.[5][13] |
Signaling Pathways and Experimental Workflows
The Pim kinases are downstream effectors of the JAK/STAT signaling pathway, activated by various cytokines and growth factors. Once expressed, they phosphorylate a host of downstream targets to promote cell survival and proliferation.
Caption: The Pim Kinase Signaling Pathway.
The evaluation of Pim kinase inhibitors typically involves a series of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
Caption: Workflow for Preclinical Evaluation of Pim Inhibitors.
Detailed Experimental Protocols
1. Radiometric Kinase Assay (for IC50 Determination)
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific Pim kinase isoform.
-
Protocol: Recombinant human Pim-1, Pim-2, or Pim-3 kinase is incubated in a reaction buffer containing a specific peptide substrate (e.g., RSRHSSYPAGT), MgCl2, and gamma-labeled [γ-33P]ATP at a fixed concentration.[6] The inhibitor (e.g., this compound) is added at various concentrations. The reaction is initiated by adding the kinase and allowed to proceed at room temperature for a specified time (e.g., 2 hours). The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Cell Proliferation Assay
-
Objective: To determine the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Protocol: Human cancer cells (e.g., MV-4-11, PC3) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the inhibitor at a range of concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured, and the results are expressed as a percentage of the untreated control. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
3. Western Blot Analysis for Target Engagement
-
Objective: To confirm that the inhibitor engages its target in a cellular context by measuring the phosphorylation of downstream substrates.
-
Protocol: Cancer cells (e.g., MV-4-11) are treated with various concentrations of the inhibitor for a short period (e.g., 2-3 hours).[3][8] Following treatment, cells are lysed, and total protein is quantified. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Pim substrates (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total protein antibodies as loading controls.[6][7] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement by the inhibitor.[8]
4. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., MV-4-11). Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The inhibitor (e.g., this compound) is administered orally once daily at specified doses (e.g., 50 mg/kg, 100 mg/kg).[3][7] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.[7]
References
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CX-6258: A Comparative Guide to its Kinase Cross-Reactivity
For Immediate Release
San Diego, CA – November 5, 2025 – Life science researchers and drug development professionals now have access to a comprehensive comparative guide on the kinase selectivity of CX-6258, a potent pan-Pim kinase inhibitor. This guide provides an in-depth analysis of this compound's cross-reactivity profile, presenting key experimental data in a clear and accessible format to aid in the evaluation of its therapeutic potential and off-target effects.
This compound is a well-documented inhibitor of all three Pim kinase isoforms, playing a crucial role in cell survival and proliferation pathways.[1][2][3] Understanding its interaction with other kinases is paramount for predicting its efficacy and potential side effects in clinical applications. This guide summarizes the available data on its selectivity, offering a valuable resource for researchers in oncology and related fields.
Kinase Inhibition Profile of this compound
This compound demonstrates high potency against its primary targets: Pim-1, Pim-2, and Pim-3 kinases. The half-maximal inhibitory concentrations (IC50) for these kinases are in the low nanomolar range, highlighting its efficacy as a pan-Pim inhibitor.[1][3]
| Kinase Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Flt-3 | 134 |
| Haspin | ~10 |
Table 1: IC50 values of this compound against primary and key off-target kinases. Data compiled from multiple sources.[1][4][5]
Comprehensive Kinase Selectivity Panel
To assess its broader selectivity, this compound was screened against a panel of 107 kinases at a concentration of 0.5 μM. The results revealed a high degree of selectivity. Notably, besides the Pim kinases, only FMS-like tyrosine kinase 3 (Flt-3) showed inhibition greater than 80% at this concentration.[2] While the complete list of the 107 kinases and their specific inhibition percentages from the primary publication's supplementary data was not fully accessible, the key finding emphasizes the focused activity of this compound.
Further investigation has identified Haspin kinase as another significant off-target of this compound, with a potent IC50 of approximately 10 nM.[4] This finding is particularly relevant in the context of melanoma, where Haspin kinase has been identified as a key therapeutic target.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Pim kinases and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
Experimental Protocols
The determination of kinase inhibition by this compound is primarily conducted through radiometric assays. The general principles of these assays are as follows:
Pim Kinase Radiometric Assay
-
Objective: To measure the enzymatic activity of Pim kinases in the presence of an inhibitor.
-
Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate peptide. The amount of incorporated radioactivity is directly proportional to the kinase activity.
-
General Protocol:
-
Recombinant human Pim-1, Pim-2, or Pim-3 kinase is incubated with a specific substrate peptide (e.g., RSRHSSYPAGT) and radiolabeled ATP in a buffered solution.[3]
-
The inhibitor, this compound, is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP (e.g., via filtration and capture on a phosphocellulose membrane).
-
The radioactivity of the phosphorylated substrate is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinase Selectivity Panel Assay
A similar radiometric or a fluorescence-based assay principle is employed for screening against a large panel of kinases. The specific substrate and reaction conditions are optimized for each individual kinase in the panel. The inhibitor is typically tested at a fixed concentration to identify initial "hits," which are then subjected to full dose-response analysis to determine their IC50 values.
Conclusion
This compound is a highly selective pan-Pim kinase inhibitor with potent activity against its primary targets. While it exhibits some cross-reactivity with Flt-3 and Haspin kinase, the overall selectivity profile is favorable. This detailed comparison guide provides researchers with the necessary data to make informed decisions regarding the use of this compound in their studies and to anticipate potential off-target effects. Further research, including broader kinome scanning and cellular-based assays, will continue to refine our understanding of the complete selectivity profile of this promising therapeutic candidate.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of CX-6258: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for CX-6258, a potent pan-Pim kinase inhibitor. While specific institutional and local regulations must always be followed, this guide outlines the key considerations and a general workflow for the safe disposal of this compound.
A Safety Data Sheet (SDS) for this compound hydrochloride hydrate indicates that the compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all chemical compounds with care and to follow established safety protocols.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for understanding its handling and disposal requirements.
| Property | Value | Reference |
| Molecular Formula | C26H24ClN3O3 | [2][3][4] |
| Molecular Weight | 461.94 g/mol | [2][4][5] |
| Appearance | Orange solid powder | [4] |
| CAS Number | 1202916-90-2 | [2][3][5] |
| Solubility | Soluble in DMSO | [3][5] |
| Storage (Powder) | -20°C for long term (months to years) | [3][4][5] |
| Storage (In Solvent) | -80°C for up to 2 years | [6][7] |
General Disposal Procedure for this compound
In the absence of specific disposal instructions for this compound, a conservative approach compliant with general laboratory chemical waste guidelines is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Step 1: Assess the Waste Stream
Identify the form of the this compound waste:
-
Unused or expired pure compound (solid): This is the most concentrated form.
-
Contaminated labware: Includes items such as pipette tips, centrifuge tubes, and glassware.
-
Solutions of this compound: Typically dissolved in a solvent like DMSO.
Step 2: Segregate the Waste
Proper waste segregation is critical.
-
Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weighing paper) in a clearly labeled, sealed container. The label should include "this compound," the quantity, and the date.
-
Liquid Waste: Collect solutions of this compound in a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with the contents, including the solvent (e.g., "this compound in DMSO") and approximate concentration. Do not mix with other incompatible waste streams.
-
Sharps: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.[8]
Step 3: Decontamination of Labware
For reusable labware, decontamination is a necessary step.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., the solvent used to dissolve the this compound, like DMSO) to remove the bulk of the compound. Collect this rinseate as chemical waste.
-
Wash: Wash the labware with an appropriate detergent and water.[8] In many cases, the wash liquid can be disposed of down the sanitary sewer, but this should be confirmed with your local EHS guidelines.[8]
-
Final Rinse: Perform a final rinse with deionized water.
Step 4: Final Disposal
The ultimate disposal of the collected chemical waste must be conducted in accordance with all applicable regulations. The SDS for this compound hydrochloride hydrate advises to "Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations."[1] This typically involves collection by a licensed hazardous waste disposal company arranged through your institution.
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on and adhere to the specific chemical hygiene and waste disposal policies of their institution and comply with all local, state, and federal regulations.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uwlax.edu [uwlax.edu]
Personal protective equipment for handling CX-6258
Essential Safety and Handling Guide for CX-6258
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent pan-Pim kinase inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its handling and storage requirements.
| Property | Value |
| CAS Number | 1202916-90-2[1][2][3][4] |
| Molecular Formula | C₂₆H₂₄ClN₃O₃[1][2][4] |
| Molecular Weight | 461.94 g/mol [1][2][4] |
| Appearance | Solid powder[3] |
| Solubility | Soluble in DMSO[1][2][5][6] |
| Storage (Solid) | -20°C for long-term (months to years)[4][7]; 4°C for short-term (days to weeks)[4] |
| Storage (In Solvent) | -80°C (up to 6 months)[3][8]; -20°C (up to 6 months)[3] |
Personal Protective Equipment (PPE)
Although a Safety Data Sheet (SDS) for the hydrochloride hydrate form of this compound states that it is not classified as a hazardous substance, it is critical to treat all research compounds with a high degree of caution, as their toxicological properties may not be fully understood.[9] The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times. Use chemical splash goggles when there is a risk of splashing.[10][11] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant splash hazard.[11] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard choice for handling small molecules. Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Closed-Toed Shoes | Shoes must fully cover the feet. Open-toed shoes, sandals, and perforated shoes are not permitted in the laboratory.[10] | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All weighing and handling of solid this compound should be performed in a certified chemical fume hood or other ventilated enclosure to avoid the generation and inhalation of dust and aerosols.[9] |
Operational Plan for Handling this compound
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and the assigned storage location.
-
Store: Store the compound in a tightly sealed container at the recommended temperature.[4][7]
Preparation of Stock Solutions
-
Work in a Fume Hood: All manipulations of solid this compound must be conducted in a chemical fume hood to minimize inhalation exposure.[9]
-
Weighing: Tare a clean, sealable container. Carefully add the desired amount of this compound powder.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the container with the powder.[1][2][5][6] Cap the container and mix gently until the solid is fully dissolved. Sonication may be used to aid dissolution.
Experimental Use
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Secondary Containment: Use secondary containment (e.g., a tray) when transporting or working with solutions of this compound to contain any potential spills.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Collect all unused solutions and solvent rinses in a labeled, sealed hazardous waste container. Do not pour down the drain.[9] |
| Sharps Waste | Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container. |
Emergency Procedures
Spills
-
Alert: Notify personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Decontaminate the area with a suitable solvent (e.g., alcohol).[9]
-
Dispose: Collect all cleanup materials in a sealed bag and dispose of as hazardous chemical waste.
Personal Exposure
| Exposure Route | First Aid Measures[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Diagrams
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A decision-making diagram for emergency procedures following exposure to this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. mybiosource.com [mybiosource.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. ny-creates.org [ny-creates.org]
- 11. nyu.edu [nyu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
